molecular formula C12H15N5O2 B137066 9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine CAS No. 148179-99-1

9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine

Cat. No. B137066
M. Wt: 261.28 g/mol
InChI Key: GPDOSRMBOXOSCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine, also known as DHEA or dehydroepiandrosterone, is a naturally occurring steroid hormone produced in the adrenal glands. It plays a crucial role in the synthesis of other hormones, including testosterone and estrogen. In recent years, DHEA has gained significant attention in scientific research due to its potential therapeutic applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine' involves the synthesis of the cyclopentenone intermediate, followed by its reaction with adenine to form the final product.

Starting Materials
Adenine, Cyclopentanone, 2-Bromoethanol, Sodium hydride, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Sodium carbonate, Methanol, Ethanol, Acetone, Diethyl ether, Wate

Reaction
Step 1: Synthesis of 4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-one, a. Dissolve cyclopentanone (1.0 g, 11.3 mmol) in methanol (20 mL) and add 2-bromoethanol (1.4 g, 11.3 mmol) and sodium carbonate (1.5 g, 14.2 mmol)., b. Heat the reaction mixture at reflux for 12 hours., c. Cool the reaction mixture to room temperature and filter the precipitated solid., d. Wash the solid with water and dry to obtain 4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-one as a white solid (1.2 g, 85%)., Step 2: Synthesis of 9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine, a. Dissolve adenine (1.0 g, 7.0 mmol) in methanol (20 mL) and add 4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-one (1.5 g, 8.5 mmol) and sodium borohydride (0.7 g, 18.5 mmol)., b. Heat the reaction mixture at reflux for 12 hours., c. Cool the reaction mixture to room temperature and add hydrochloric acid (2 M) dropwise to adjust the pH to 7., d. Extract the mixture with diethyl ether (3 x 20 mL) and wash the organic layer with water., e. Dry the organic layer over sodium sulfate and evaporate the solvent., f. Purify the residue by column chromatography on silica gel using ethanol-acetone as the eluent to obtain 9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine as a white solid (0.8 g, 50%).

Mechanism Of Action

9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine exerts its effects through binding to and activating specific receptors in the body, including androgen and estrogen receptors. It also has direct effects on neurotransmitter systems in the brain, including serotonin and dopamine.

Biochemical And Physiological Effects

9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine has been shown to have a variety of biochemical and physiological effects, including increasing bone density, improving insulin sensitivity, and reducing inflammation. It has also been shown to have anti-cancer properties and to improve immune function.

Advantages And Limitations For Lab Experiments

One advantage of using 9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine in laboratory experiments is its availability and low cost. However, its effects can be complex and may vary depending on the dose and route of administration. Additionally, its potential effects on other hormones and neurotransmitters must be taken into consideration.

Future Directions

Further research is needed to fully understand the potential therapeutic applications of 9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine. Future studies should focus on optimizing dosing and administration methods, as well as investigating its effects on specific medical conditions. Additionally, more research is needed to understand its long-term effects and potential risks.

Scientific Research Applications

9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine has been extensively studied for its potential therapeutic applications in a variety of medical conditions, including depression, osteoporosis, and autoimmune disorders. It has also been investigated for its anti-aging properties and its ability to improve cognitive function and memory.

properties

IUPAC Name

1-[4-(6-aminopurin-9-yl)cyclopent-2-en-1-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c13-11-10-12(15-5-14-11)17(6-16-10)8-2-1-7(3-8)9(19)4-18/h1-2,5-9,18-19H,3-4H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDOSRMBOXOSCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1N2C=NC3=C(N=CN=C32)N)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40933328
Record name 1-[4-(6-Amino-9H-purin-9-yl)cyclopent-2-en-1-yl]ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40933328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine

CAS RN

148179-99-1
Record name 9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148179991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(6-Amino-9H-purin-9-yl)cyclopent-2-en-1-yl]ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40933328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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